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Compound of Interest

Compound Name: (2-Chloro-5-nitrophenyl)hydrazine
CAS No.: 96701-59-6
Cat. No.: B420226

Get Quote

Executive Summary

(2-Chloro-5-nitrophenyl)hydrazine (CAS: 96701-59-6) is a critical intermediate in the
synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles, which serve
as scaffolds in kinase inhibitors and epigenetic modulators.[1] Its structural integrity—defined
by the meta-nitro and ortho-chloro substitution pattern relative to the hydrazine moiety—
dictates its reactivity profile and physical state. This guide provides a definitive characterization
of its physical properties, validated synthetic pathways, and handling protocols required for
high-purity applications in drug discovery.

Physicochemical Characterization

The physical state and melting point of (2-Chloro-5-nitrophenyl)hydrazine are sensitive
indicators of purity. Impurities such as unreacted diazonium intermediates or oxidation products
(azo compounds) can significantly depress the melting point.

Core Properties Table
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Property Value | Description Notes

Specific to the 2-Cl, 5-NO2

CAS Number 96701-59-6 )
isomer.
Melting Point 160 °C Recrystallized from ethanol [1].
Physical State Crystalline Solid
Yellow to Orange Color intensity correlates with
Appearance . : .
needles/powder nitro-conjugation.
Molecular Weight 187.58 g/mol
- Low solubility in water; soluble
Solubility DMSO, DMF, hot Ethanol o )
in dilute acids.
) ) Weakly basic due to electron-
pKa (Predicted) ~2.5 - 3.0 (Hydrazine NH)

withdrawing NOz/CI.

Melting Point Analysis

The experimental melting point of 160 °C is a reliable purity standard.

e Thermodynamic Behavior: The compound exhibits a sharp endotherm upon melting.
Broadening of the melting range (>2 °C) typically indicates the presence of the regioisomer
(4-chloro-2-nitrophenyl)hydrazine or residual solvent.

o Recrystallization: Ethanol is the solvent of choice. The compound dissolves in hot ethanol
and crystallizes upon cooling, effectively removing oily oligomeric impurities.

Synthetic Methodology & Causality

Synthesizing (2-Chloro-5-nitrophenyl)hydrazine requires navigating regioselectivity
challenges. A direct nucleophilic aromatic substitution (SNAr) on 2,5-dichloronitrobenzene
yields the wrong isomer ((4-chloro-2-nitrophenyl)hydrazine) because the nitro group activates
the ortho-chlorine (position 2) rather than the meta-chlorine (position 5).

Therefore, the authoritative route is the Diazotization-Reduction of 2-chloro-5-nitroaniline. This
method locks the substitution pattern before the hydrazine group is introduced.
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Validated Synthesis Protocol

Reaction Scale: 10 mmol basis

» Diazotization (The Activation Step):

o

Reagents: 2-Chloro-5-nitroaniline (1.0 eq), NaNO:z (1.1 eq), HCI (conc.), H20.

Procedure: Dissolve aniline in HCI/H20. Cool to 0-5 °C. Add NaNO:2 dropwise.

[¢]

Critical Control: Temperature must remain <5 °C to prevent diazonium decomposition to

[e]

the phenol.

[¢]

Endpoint: Clear solution (diazonium salt formed).

e Reduction (The Functionalization Step):

o

Reagents: SnCl2-:2H20 (2.5 eq) in HCI OR Na2SO0s followed by hydrolysis.

[¢]

Procedure: Add the cold diazonium solution to a stirred solution of Stannous Chloride in
HCI at <10 °C.

[¢]

Mechanism: The diazonium species (

) is reduced to the hydrazine (

).

Isolation: The hydrazine hydrochloride salt precipitates. Filter and treat with base
(NaOH/Naz2CO0:s) to liberate the free base.

[¢]

Process Visualization

The following diagram illustrates the logical flow and critical decision nodes in the synthesis.

Click to download full resolution via product page
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Caption: Figure 1. Regioselective synthesis pathway via diazotization-reduction, avoiding SNAr
isomer mixtures.

Analytical Validation

To ensure the compound is suitable for drug development workflows, the following analytical
signatures must be confirmed:

« 1H NMR (DMSO-d6):

o 9.0-10.0 ppm (Broad s, 1H, -NH-): Chemical shift is deshielded by the electron-
withdrawing nitro group.

o 4.0-5.0 ppm (Broad s, 2H, -NHz): Exchangeable with D20.

o Aromatic Region: Three distinct protons. The proton between Cl and NO2 (H6) will appear
as a doublet or doublet of doublets, distinct from the proton ortho to the hydrazine.

e Mass Spectrometry (ESI+):
o [M+H]+ = 188.0.
o Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery[2][3]

(2-Chloro-5-nitrophenyl)hydrazine is a "privileged structure” precursor. Its utility stems from
the Fischer Indole-type cyclizations and pyrazole formation.

» Indazole Synthesis: Reaction with aldehydes or ketones followed by cyclization allows for the
formation of 5-nitroindazoles. The chlorine atom at position 2 (relative to hydrazine) can be
displaced in subsequent steps or used to direct further functionalization.

» Epigenetic Modulators: As cited in patent literature, this hydrazine is a starting material for
EHMT2 (G9a) histone methyltransferase inhibitors, where the nitro-aryl core mimics the
adenosine moiety of the cofactor SAM [2].

Safety & Handling Protocols
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Hazard Classification:
o Acute Toxicity: Hydrazines are potent toxins. Handle in a fume hood.
o Skin Sensitization: High risk of contact dermatitis. Double-glove (Nitrile) is mandatory.

 Stability: The compound is stable at room temperature but should be stored away from light
and strong oxidizing agents.

Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite
(bleach) solution carefully (exothermic) before disposal as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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